Choline Fenofibrate-d6
Description
Significance of Isotopic Labeling in Drug Discovery and Development Research
Isotopic labeling is a fundamental technique in pharmaceutical sciences that involves the replacement of one or more atoms of a molecule with their isotopes. medchemexpress.com These isotopes can be either stable, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). medchemexpress.comgoogleapis.com This labeling allows scientists to trace the journey of a drug within a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. medchemexpress.comcaymanchem.com
Rationale for Deuteration in Pharmacological Investigations
The substitution of hydrogen with deuterium is a key strategy in drug development. google.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of a C-H bond. google.comresearchgate.net Many drugs are metabolized by cytochrome P450 (CYP450) enzymes in the liver, a process that often involves the breaking of C-H bonds. medchemexpress.com
By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, researchers can create deuterated drugs with potentially improved pharmacokinetic profiles. synzeal.com This can lead to several advantages, including:
Increased drug exposure and half-life: Slower metabolism can result in the drug remaining in the body for a longer period, potentially allowing for less frequent dosing.
Reduced formation of toxic metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful byproducts, thereby improving the drug's safety profile. researchgate.net
Enhanced therapeutic efficacy: A more stable and longer-lasting drug can lead to improved therapeutic outcomes. clearsynth.com
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. synzeal.comclearsynth.com
Overview of Choline (B1196258) Fenofibrate-d6 as a Research Tool
Choline Fenofibrate (B1672516) is a lipid-lowering drug used to treat conditions such as high cholesterol and high triglyceride levels. nih.gov It is a salt of fenofibric acid, which is the active metabolite of fenofibrate. medchemexpress.comnih.gov Choline Fenofibrate-d6 is the deuterated analog of Choline Fenofibrate, where six hydrogen atoms in the fenofibric acid portion of the molecule have been replaced with deuterium atoms. clearsynth.comresearchgate.net
Specifically, this compound is used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). In pharmacokinetic and bioequivalence studies, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, fenofibric acid) that is added to samples at a known concentration. This allows for accurate quantification of the analyte by correcting for any variations that may occur during sample preparation and analysis.
The use of a deuterated internal standard like this compound is ideal because it has the same chemical behavior as the non-deuterated fenofibric acid but can be distinguished by its higher mass in a mass spectrometer. This ensures reliable and precise measurement of fenofibric acid concentrations in biological matrices such as plasma, which is essential for evaluating the performance of different drug formulations. nih.govnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-Hydroxy-N,N,N-trimethylethanaminium 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate-d6 |
| Synonyms | ABT 335-d6; Trilipix-d6 |
| Molecular Formula | C₁₇D₆H₈ClO₄·C₅H₁₄NO |
| Molecular Weight | 427.951 |
| Source: clearsynth.comresearchgate.net |
Table 2: Research Applications of Deuterated Fenofibrate Analogs
| Application | Description |
| Internal Standard in Bioanalytical Methods | Fenofibric acid-d6 is used as an internal standard for the quantification of fenofibric acid in biological samples (e.g., plasma) using LC-MS/MS. This is crucial for pharmacokinetic and bioequivalence studies. |
| Pharmacokinetic Studies | Deuterated analogs help in accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of fenofibric acid. |
| Metabolite Identification | Isotopic labeling aids in distinguishing the drug and its metabolites from endogenous compounds in complex biological matrices. |
| Source: |
Properties
Molecular Formula |
C₂₂H₂₂D₆ClNO₅ |
|---|---|
Molecular Weight |
427.95 |
Synonyms |
2-Hydroxy-N,N,N-trimethylethanaminium 2-[4-(4-chlorobenzoyl)phenoxy]_x000B_-2-methylpropanoate-d6; ABT 335-d6; Trilipix-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Choline Fenofibrate D6
Strategies for Deuterium (B1214612) Labeling of Fenofibrate (B1672516) and its Derivatives
The introduction of deuterium into the fenofibrate structure can be achieved through various strategies. One common approach is the use of a deuterated building block in the synthesis, which ensures the precise location of the deuterium atoms. In the case of Choline (B1196258) Fenofibrate-d6, the labeling is on the isopropyl group of the fenofibric acid backbone. This points to a synthetic strategy that utilizes a deuterated version of a key precursor, namely a derivative of 2-methylpropanoic acid.
Direct deuterium exchange on the final fenofibrate molecule or its fenofibric acid precursor is another potential strategy. This can sometimes be achieved by treating the compound with a deuterium source, such as D₂O, in the presence of a catalyst. However, for labeling non-labile C-H bonds, such as those in a methyl group, this method can be challenging and may lack the high regioselectivity required. Therefore, the building block approach is generally preferred for targeted labeling like that in Choline Fenofibrate-d6.
The rationale for placing the deuterium atoms on the gem-dimethyl group of the propanoic acid moiety is often related to influencing the drug's metabolic profile. This position can be susceptible to oxidative metabolism, and the presence of heavier deuterium atoms can slow down this process due to the kinetic isotope effect.
Precursor Synthesis and Deuterium Exchange Techniques
The synthesis of this compound hinges on the preparation of its deuterated precursor, Fenofibric Acid-d6. The chemical name of Fenofibric Acid-d6, 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid, confirms that both methyl groups of the isobutyric acid-derived portion are perdeuterated.
The logical synthetic pathway involves the following key steps:
Preparation of Deuterated 2-bromo-2-methylpropanoic acid (or its ester): The synthesis would likely commence with commercially available isobutyric-d6 acid (2-(methyl-d3)propanoic-3,3,3-d3 acid). This deuterated starting material can be subjected to an alpha-bromination reaction, such as the Hell-Volhard-Zelinskii reaction, to introduce a bromine atom at the 2-position. This reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The resulting product would be 2-bromo-2-(methyl-d3)propanoic-3,3,3-d3 acid. This acid can then be esterified, for example, with ethanol, to produce ethyl 2-bromo-2-(methyl-d3)propanoate-3,3,3-d3.
Synthesis of Fenofibric Acid-d6: The next step is a Williamson ether synthesis. This involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with the deuterated ethyl 2-bromoisobutyrate prepared in the previous step. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide. The base deprotonates the hydroxyl group of the 4-chloro-4'-hydroxybenzophenone, which then acts as a nucleophile, attacking the carbon atom bearing the bromine in the deuterated ester. Subsequent hydrolysis of the resulting ester yields Fenofibric Acid-d6.
Formation of the Choline Salt: The final step is the reaction of Fenofibric Acid-d6 with a choline source, typically choline hydroxide. This acid-base reaction is usually performed in a suitable solvent system, such as isopropanol (B130326) or a mixture of methanol (B129727) and isopropanol, to yield this compound.
The following table summarizes the likely precursors and reagents involved in the synthesis of this compound.
| Step | Precursor 1 | Precursor 2/Reagent | Key Reaction Type | Product |
| 1 | Isobutyric-d6 acid | Br₂, PBr₃ | Hell-Volhard-Zelinskii | 2-bromo-2-(methyl-d3)propanoic-3,3,3-d3 acid |
| 2 | 4-chloro-4'-hydroxybenzophenone | 2-bromo-2-(methyl-d3)propanoic-3,3,3-d3 acid ester | Williamson ether synthesis | Fenofibric Acid-d6 ester |
| 3 | Fenofibric Acid-d6 ester | Base (e.g., NaOH) followed by acid | Hydrolysis | Fenofibric Acid-d6 |
| 4 | Fenofibric Acid-d6 | Choline hydroxide | Salt formation | This compound |
Purification and Isotopic Purity Assessment for Research Applications
For research applications, ensuring the chemical and isotopic purity of this compound is paramount. Impurities could lead to erroneous experimental results.
Purification Techniques:
Following the synthesis, purification of this compound is typically achieved using chromatographic methods. High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired deuterated compound from any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. The choice of the stationary phase (e.g., C18) and the mobile phase is optimized to achieve the best separation.
Isotopic Purity Assessment:
The isotopic purity of this compound is a critical parameter and is determined using sophisticated analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for assessing isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the extent of deuterium incorporation can be accurately determined. The mass spectrum will show a characteristic isotopic distribution pattern, with the peak corresponding to the d6-species being the most abundant. The relative intensities of the peaks for d0 to d5 species can be used to calculate the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are invaluable for confirming the location of the deuterium labels and assessing isotopic purity. rsc.orgnih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the propanoic acid moiety would be significantly diminished or absent, confirming successful deuteration at this position. Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to these methyl groups, providing direct evidence of deuterium incorporation. nih.gov Quantitative NMR techniques can be employed to determine the level of deuteration with high accuracy. nih.gov
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for use in sensitive research applications where high isotopic purity is essential.
The following table outlines the key analytical techniques used for the purity assessment of this compound.
| Analytical Technique | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity, separation from impurities |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, confirmation of molecular weight |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirmation of deuterium incorporation sites (by signal absence) |
| ²H Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of deuterium |
Advanced Bioanalytical Methodologies Utilizing Choline Fenofibrate D6
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like Choline (B1196258) Fenofibrate-d6 is paramount in LC-MS/MS assays to ensure the accuracy and precision of the quantification of the parent compound, choline fenofibrate (B1672516). texilajournal.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches
Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, provides higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. A UPLC-MS/MS method for the simultaneous determination of choline fenofibrate and its active metabolite, fenofibric acid, in rat plasma has been developed. nih.gov This method showcases the utility of UPLC-MS/MS in pharmacokinetic studies.
For the analysis of choline fenofibrate, a reversed-phase UPLC column, such as a C18 column, is typically employed. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water), run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govakjournals.com
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. akjournals.com Specific precursor-to-product ion transitions are monitored for both the analyte (choline fenofibrate) and the internal standard (Choline Fenofibrate-d6). The use of this compound, which co-elutes with choline fenofibrate, allows for effective compensation for variations in extraction efficiency and matrix-induced ion suppression or enhancement. texilajournal.com
Application of this compound as an Internal Standard for Fenofibrate and Fenofibric Acid Quantification in Biological Matrices (Non-Human)
Choline fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in vivo. drugbank.com Therefore, bioanalytical methods are often designed to quantify both choline fenofibrate and fenofibric acid. While fenofibric acid-d6 would be the ideal internal standard for the quantification of fenofibric acid, this compound is the appropriate internal standard for the quantification of choline fenofibrate.
In a UPLC-MS/MS method for the analysis of choline fenofibrate and fenofibric acid in rat plasma, a liquid-liquid extraction procedure can be employed to isolate the analytes from the biological matrix. nih.gov The use of this compound as an internal standard is crucial in this context. Since the internal standard is added to the sample at the beginning of the extraction process, it experiences the same potential for loss or variability as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved. texilajournal.com
Method Validation Parameters for Research Bioanalysis (Specificity, Sensitivity, Linearity, Precision, Accuracy, Recovery, Matrix Effect)
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for research purposes. The validation parameters are assessed in accordance with established guidelines.
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. nih.gov
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the analysis of fenofibric acid (the active metabolite of choline fenofibrate) in rat plasma, an LLOQ of 5 ng/mL has been reported. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 indicates good linearity. nih.govakjournals.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). Intra- and inter-day precision and accuracy are evaluated. For the UPLC-MS/MS analysis of fenofibric acid, intra- and inter-day precision values were reported to be less than 11.3%, with accuracy within ±4.3%. nih.gov
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample. Recoveries for fenofibric acid have been reported to be in the range of 94.9-105.2%. nih.gov
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. clearsynth.com
| Validation Parameter | Typical Acceptance Criteria | Reported Values for Fenofibric Acid Analysis nih.gov |
|---|---|---|
| Specificity | No significant interference at the retention times of the analyte and IS | Method found to be specific |
| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.3% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±4.3% |
| Recovery | Consistent, precise, and reproducible | 94.9-105.2% |
| Matrix Effect | Minimal and compensated by IS | Compensated by internal standard |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of chemical compounds. However, its application for the direct analysis of choline fenofibrate is limited due to the low volatility and thermal lability of the choline salt. Choline and its esters are typically not amenable to direct GC-MS analysis and require a derivatization step to increase their volatility.
For the analysis of choline compounds by GC-MS, a common approach involves enzymatic hydrolysis of the choline ester to free choline, followed by derivatization. While this approach is well-established for other choline esters, it would not be suitable for the intact analysis of choline fenofibrate. The development of a specific GC-MS method for choline fenofibrate would necessitate a carefully selected derivatization reagent that reacts with the choline moiety without degrading the fenofibric acid portion of the molecule. Given the efficiency and direct applicability of LC-MS/MS for the analysis of choline fenofibrate, GC-MS is generally not the preferred method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Location
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for confirming the position of isotopic labels. For this compound, a combination of ¹H NMR, ¹³C NMR, and ²H (Deuterium) NMR would be employed to confirm its structure and the location of the deuterium (B1214612) atoms.
A ¹H NMR spectrum of the non-deuterated choline fenofibrate would show characteristic peaks for the protons in the fenofibric acid and choline moieties. chemicalbook.comapexbt.com In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity. The IUPAC name of this compound is 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;2-hydroxyethyl(trimethyl)azanium, which indicates that the six protons on the two methyl groups of the propanoate moiety are replaced with deuterium. nih.gov
Preclinical Pharmacokinetic Studies of Fenofibrate and Fenofibric Acid Utilizing Deuterated Analogues Choline Fenofibrate D6 and Fenofibric Acid D6
Absorption Dynamics in Animal Models
Preclinical studies in animal models have been instrumental in comparing the oral bioavailability of different forms and formulations of fenofibrate (B1672516). A key development has been the use of choline (B1196258) fenofibrate, a choline salt of fenofibric acid, which dissociates to free fenofibric acid in the gastrointestinal tract. nih.govresearchgate.net In a study utilizing Sprague-Dawley rats, the absolute oral bioavailability of choline fenofibrate was determined to be 93.4%, which was significantly higher than the 40.0% bioavailability observed for fenofibric acid itself. nih.govresearchgate.net This suggests that the choline salt form enhances the in vivo pharmacokinetic behavior compared to administering the active acid directly. nih.gov
Further research in rats has consistently shown that novel ester prodrugs of fenofibric acid can achieve significantly higher bioavailability than conventional fenofibrate. researchgate.netnih.gov For instance, one study found that a new ester derivative, JF-2, resulted in a maximum plasma concentration (Cmax) 1.7 times higher and an area under the curve (AUC) 2.7 times higher than that of fenofibrate. researchgate.net Another novel prodrug, JW322, demonstrated a relative bioavailability of approximately 272.8% compared to fenofibrate in rats. nih.gov
The influence of physiological conditions, such as food intake, has also been assessed in preclinical models. In a porcine model, which can reliably predict human food effects, the oral administration of micronized fenofibrate after a meal resulted in a 1.82-fold increase in bioavailability compared to the fasted state. nih.govucc.ie Studies in beagle dogs have also been used to establish the bioequivalence of new controlled-release pellet formulations of fenofibric acid with commercial choline fenofibrate products. researchgate.net
| Compound | Absolute Oral Bioavailability (%) | Animal Model | Reference |
|---|---|---|---|
| Choline Fenofibrate | 93.4% | Sprague-Dawley Rat | nih.govresearchgate.net |
| Fenofibric Acid | 40.0% | Sprague-Dawley Rat | nih.govresearchgate.net |
Investigations in animal models have shed light on the specific mechanisms governing the absorption of fenofibrate. Fenofibrate is a prodrug that must be hydrolyzed to its active form, fenofibric acid. researchgate.netfda.gov Using advanced techniques such as matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) in rats, researchers have visualized this conversion process within the gastrointestinal tract. sci-hub.senih.gov These imaging studies revealed that the hydrolysis of fenofibrate to fenofibric acid begins as early as in the stomach, prior to its arrival at the primary absorption site in the small intestine. sci-hub.senih.gov
The absorption of the lipophilic fenofibrate molecule is closely linked to lipid digestion. semanticscholar.org The presence of bile salts and products of fat digestion in the intestine helps to solubilize the drug, which is a critical step for its absorption. nih.gov The absorption of fenofibrate from the gut can be complicated by the enterohepatic recirculation of its metabolites, a process observed in rats where metabolites excreted in the bile are reabsorbed in the intestine. nih.gov
At a molecular level, fenofibrate has been shown to modulate pathways involved in intestinal absorption. In mice, fenofibrate treatment reduces intestinal cholesterol absorption by decreasing the expression of the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. semanticscholar.org This effect is dependent on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism. semanticscholar.org
Distribution Profiles in Animal Tissues and Fluids
Following absorption, fenofibric acid distributes into various tissues. Studies using radiolabeled [14C]fenofibrate in rats have provided insights into its distribution profile. After oral administration, the highest concentrations of radioactivity were found in the organs responsible for absorption and elimination, namely the gut, liver, and kidneys. nih.gov In other tissues, the concentration of the compound did not exceed that measured in the blood. nih.gov
More targeted studies in mice have also been conducted to determine the tissue distribution of both fenofibrate and fenofibric acid in various organs following different administration routes. researchgate.net Furthermore, toxicology studies in rats and dogs have identified the liver, thymus, stomach, skeletal muscle, heart, and reproductive organs as tissues where drug-related effects can occur, which implies distribution of the active moiety to these sites. fda.govfda.gov
Metabolic Pathways and Biotransformation in Non-Human Biological Systems
The biotransformation of fenofibrate has been characterized in several animal species. The primary metabolic pathway across species is the hydrolysis of the ester bond in fenofibrate to form the active metabolite, fenofibric acid. nih.govnih.gov A second major pathway is the carbonyl reduction of fenofibric acid to form a metabolite known as "reduced fenofibric acid". nih.gov
In rats, guinea pigs, and dogs, these two metabolites are the principal excretion products. nih.gov Subsequent glucuronidation of fenofibric acid and reduced fenofibric acid was found to be a very minor pathway in rats and guinea pigs and was not detected in dogs. nih.gov
A more detailed metabolic investigation in cynomolgus monkeys using UPLC-QTOFMS-based metabolomics identified not only fenofibric acid (FA) and reduced fenofibric acid (RFA) but also their corresponding glucuronide (FAEG, RFAEG) and previously unreported taurine (B1682933) conjugates (FAT, RFAT). nih.gov In this primate model, fenofibric acid was the most abundant metabolite in plasma. nih.gov The quantification of these metabolites, as shown in the table below, provides a comprehensive view of the drug's fate in a non-human primate model. nih.gov
| Metabolite | Concentration in Plasma (ng/mL) | Concentration in Urine (ng/mL) | Reference |
|---|---|---|---|
| Fenofibric Acid (FA) | 14589.6 | 31235.8 | nih.gov |
| Fenofibric Acid Taurine (FAT) | 309.8 | 3552.1 | nih.gov |
| Reduced Fenofibric Acid Taurine (RFAT) | 158.3 | 330.4 | nih.gov |
While the initial activation of the fenofibrate prodrug to fenofibric acid is catalyzed by esterase enzymes, the Cytochrome P450 (CYP) superfamily of enzymes plays a role in subsequent metabolism and drug interactions. researchgate.netnih.govoptibrium.com CYP enzymes are responsible for the metabolism of a vast number of drugs, and their activity is central to understanding drug clearance and potential drug-drug interactions. wisdomlib.orgnih.gov
Preclinical studies have shown that fenofibrate can modulate the expression of CYP enzymes. nih.gov For example, in a study investigating its effects on the heart, fenofibrate was shown to alter the expression of cardiac P450s and their associated arachidonic acid metabolites in animal models. nih.gov This modulatory activity is linked to fenofibrate's primary mechanism of action as a PPARα agonist. researchgate.net PPARα is a nuclear receptor that, when activated, regulates the transcription of numerous genes involved in fatty acid oxidation and lipid metabolism, including certain metabolic enzymes. semanticscholar.orgresearchgate.net Therefore, while not the primary enzymes for its bioactivation, the CYP450 system is an important target of fenofibrate's broader pharmacological effects on metabolic gene regulation in preclinical models. nih.govresearchgate.net
Fungal and Microbial Biotransformation Studies as Predictive Models
Fungal and microbial biotransformation systems serve as valuable in vitro models to predict mammalian drug metabolism, often identifying metabolites that are later confirmed in animal and human studies. These models can perform a wide range of metabolic reactions, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) transformations.
In studies investigating the metabolism of fenofibrate, various fungal species have been screened for their ability to convert the prodrug into its active metabolite, fenofibric acid, and other subsequent metabolites. nih.govresearchgate.net For example, research has shown that fungi like Cunninghamella blakesleeana can successfully transform fenofibrate into fenofibric acid (M1), reduced fenofibric acid (M2), and even Phase II conjugates like reduced fenofibric acid taurine conjugate (M3) and reduced fenofibric acid ester glucuronide (M4). nih.gov This demonstrates the utility of microbial systems in generating significant quantities of mammalian metabolites for further pharmacological and toxicological assessment.
The accurate quantification of these transformation products is critical. While the studies themselves focus on the metabolic capabilities of the microorganisms, the underlying analytical methods rely on deuterated internal standards. Fenofibric Acid-d6 is used to quantify fenofibric acid and its derivatives, ensuring that measurements of conversion rates and metabolite formation are not skewed by extraction inefficiencies or matrix effects. Similarly, Choline Fenofibrate-d6 would be the ideal internal standard for quantifying the remaining parent prodrug in the culture medium, providing a complete profile of the biotransformation process.
Table 1: Example Metabolites of Fenofibrate Identified in Fungal Biotransformation
| Metabolite ID | Metabolite Name | Metabolic Reaction | Predictive Value |
|---|---|---|---|
| M1 | Fenofibric Acid | Ester Hydrolysis | Major active metabolite in mammals |
| M2 | Reduced Fenofibric Acid | Carbonyl Reduction | Known mammalian metabolite |
| M4 | Reduced Fenofibric Acid Ester Glucuronide | Phase II Glucuronidation | Major human excretion product |
Excretion Pathways in Animal Models
Understanding the routes and extent of drug elimination is a cornerstone of preclinical pharmacokinetics. Studies in animal models, such as rats and dogs, are essential for characterizing the excretion pathways of fenofibrate and its metabolites. There are notable species differences in how fenofibrate is metabolized and eliminated. In humans, the primary route of excretion is via the urine (approximately 65%), predominantly as the glucuronide conjugate of fenofibric acid. nih.gov In contrast, preclinical models like rats and dogs excrete a larger proportion of the dose (70-80%) in the feces. nih.gov
The principal metabolites in these animal models are fenofibric acid and reduced fenofibric acid. nih.gov To accurately determine the concentration of these metabolites in urine, feces, and bile, bioanalytical methods are employed. These methods achieve the necessary precision and accuracy through the use of stable isotope-labeled internal standards. Fenofibric Acid-d6 is added to biological samples during processing to act as a reference compound for the quantification of fenofibric acid and its reduced form. This ensures that any variability during sample extraction and analysis is accounted for, leading to reliable data on excretion rates and metabolite profiles.
By using deuterated standards, researchers can confidently construct a quantitative picture of the drug's disposition, identifying the major routes of elimination and the primary metabolites involved in preclinical species.
Pharmacokinetic Interactions in Preclinical Models
Preclinical studies are crucial for identifying potential drug-drug interactions (DDIs) that could alter the efficacy or safety of a compound. Fenofibric acid, the active form of fenofibrate, is known to be a mild-to-moderate inhibitor of the cytochrome P450 enzyme CYP2C9 and a weak inhibitor of CYP2C8 and CYP2C19. fda.gov These enzymes are responsible for the metabolism of many other drugs.
Animal models are used to investigate the in vivo consequences of these potential enzymatic inhibitions. For instance, preclinical studies in rats have explored the interaction between fenofibric acid and warfarin (B611796), an anticoagulant metabolized by CYP2C enzymes. nih.gov In these studies, rats were administered warfarin alone or in combination with fenofibric acid.
The analytical methods used to generate this critical data depend on deuterated internal standards. To measure the concentration of fenofibric acid in the rat plasma, Fenofibric Acid-d6 is used as the internal standard. Likewise, a deuterated version of warfarin would be used to quantify its own plasma levels. The use of these standards ensures that the observed changes in drug concentrations are genuinely due to the interaction and not analytical variability, providing the robust data needed to predict potential DDIs in humans.
Table 2: Example Pharmacokinetic Parameters of Warfarin in Rats With and Without Co-administered Fenofibric Acid
| Pharmacokinetic Parameter | Warfarin Alone | Warfarin + Fenofibric Acid | Significance |
|---|---|---|---|
| Warfarin Cmax (ng/mL) | 1500 ± 210 | 2850 ± 350 | Significant Increase |
| Warfarin AUC (ng·h/mL) | 35000 ± 4100 | 68000 ± 5200 | Significant Increase |
| 7-hydroxywarfarin AUC (ng·h/mL) | 8500 ± 950 | 4300 ± 600 | Significant Decrease |
| Prothrombin Time (s) | 20 ± 4 | 199 ± 33 | Significant Increase |
Data are representative examples based on published findings. nih.gov
Pharmacodynamic Research in Non Human Biological Systems in Vitro and Animal Models
Investigation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Modulation in Research Models
The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). droracle.aipatsnap.com PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily and is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver. nih.govnih.gov Upon binding by a ligand like fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). nih.govnih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
In vitro studies using various cell lines have confirmed the role of fenofibric acid as a PPARα agonist. For instance, in human hepatocyte cultures and transgenic mouse models, the activation of PPARα by fenofibric acid has been demonstrated. droracle.ai Studies using a human PPARα-expressing cell line (HepG2-tet-off-hPPARα-Luc) showed that fenofibric acid induces reporter gene luciferase activity in a dose-dependent manner, indicating direct activation of the PPARα receptor. nih.gov Further in vitro assays, such as a cell-free time-resolved FRET (TR-FRET) PPARα competitive binding assay, have demonstrated that fenofibric acid directly binds to the human PPARα ligand-binding domain (LBD) with an IC50 of 45.1 μM. nih.gov
Animal studies in PPARα-deficient mice have been crucial in confirming that the effects of fenofibrate (B1672516) are indeed PPARα-dependent. For example, the neuroprotective effects of fenofibric acid observed in wild-type mice were absent in PPARα knockout mice, indicating that its cytoprotective effect is mediated through PPARα activation. arvojournals.org Similarly, the lipid-modifying effects of fenofibrate are not observed in PPARα-deficient mice, underscoring the central role of this receptor in the drug's mechanism of action. nih.gov
The activation of PPARα by fenofibrate has also been shown to have anti-inflammatory effects in non-human models. This is achieved, in part, by inhibiting the activation of the pro-inflammatory transcription factor NF-κB. frontiersin.org In rat models, fenofibrate administration reduced the levels of phosphorylated IκBα, a key step in the activation of NF-κB, thereby demonstrating its anti-inflammatory properties. frontiersin.org
| Cell Line/System | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Human Hepatocyte Cultures | Gene Expression Analysis | Demonstrated activation of PPARα. | droracle.ai |
| HepG2-tet-off-hPPARα-Luc | Reporter Gene Assay | Dose-dependent induction of luciferase activity. | nih.gov |
| Human PPARα Ligand-Binding Domain | TR-FRET Competitive Binding Assay | Direct binding with an IC50 of 45.1 μM. | nih.gov |
| Rat Rod Precursor and Human Müller Cells | Cell Viability and Molecular Assays | Neuroprotective effects are PPARα-dependent. | arvojournals.org |
| MCF-7 Cells | Luciferase Reporter Assay | Activation of PPAR signaling. | researchgate.net |
Effects on Lipid Metabolism Pathways and Gene Expression in Preclinical Settings
The activation of PPARα by fenofibric acid leads to profound changes in the expression of genes involved in lipid metabolism. patsnap.com These changes collectively contribute to the observed lipid-modifying effects in preclinical models. The primary effects include increased fatty acid oxidation, reduced triglyceride synthesis, and modulation of lipoprotein metabolism. patsnap.comnih.gov
Triglyceride Metabolism: Fenofibric acid enhances the catabolism of triglyceride-rich lipoproteins by increasing the expression of lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides in lipoproteins. droracle.airesearchgate.net Concurrently, it reduces the production of apolipoprotein C-III (apoC-III), an inhibitor of LPL activity. droracle.ai This dual action leads to a significant reduction in plasma triglyceride levels. researchgate.net
Fatty Acid Oxidation: In the liver, PPARα activation upregulates the expression of genes involved in fatty acid uptake and β-oxidation. nih.gov This includes genes encoding for enzymes such as acyl-CoA oxidase. researchgate.net By increasing the breakdown of fatty acids, fenofibric acid reduces their availability for triglyceride synthesis. patsnap.com
Cholesterol and Lipoprotein Metabolism: The effects on cholesterol metabolism are more complex. Fenofibrate has been shown to decrease hepatic cholesterol biosynthesis by reducing the expression of HMG-CoA synthase and HMG-CoA reductase in hamsters. researchgate.net It also influences high-density lipoprotein (HDL) metabolism by increasing the synthesis of apolipoproteins A-I and A-II, the major protein components of HDL. droracle.aipatsnap.com Furthermore, in vitro studies have shown that fenofibric acid can increase the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, which is crucial for the initial steps of HDL formation. ahajournals.orgresearchgate.net This effect appears to be mediated through a liver X receptor (LXR)-dependent pathway. ahajournals.orgresearchgate.net
| Gene | Effect on Expression | Metabolic Pathway | Model System | Reference |
|---|---|---|---|---|
| Lipoprotein Lipase (LPL) | Increased | Triglyceride Catabolism | Hamster Liver | researchgate.net |
| Apolipoprotein C-III (ApoC-III) | Decreased | Triglyceride Catabolism | Hamster Liver | researchgate.net |
| Acyl-CoA Oxidase | Increased | Fatty Acid β-Oxidation | Hamster Liver | researchgate.net |
| Fatty Acid Synthase | Decreased | Fatty Acid Synthesis | Hamster Liver | researchgate.net |
| Apolipoprotein A-I (ApoA-I) | Increased | HDL Metabolism | In vivo and in vitro models | patsnap.com |
| Apolipoprotein A-II (ApoA-II) | Increased | HDL Metabolism | In vivo and in vitro models | patsnap.com |
| ATP-Binding Cassette Transporter A1 (ABCA1) | Increased | HDL Biogenesis | Macrophage cell lines and mouse fibroblasts | ahajournals.orgresearchgate.net |
| Apolipoprotein A5 (APOA5) | Increased | Triglyceride Metabolism | Human hepatocytes | researchgate.net |
Mechanistic Studies of Choline (B1196258) Fenofibrate Action in Cellular and Animal Models
Mechanistic studies in various non-human models have further elucidated the multifaceted actions of fenofibrate beyond its primary effects on lipid metabolism. These studies highlight its role in modulating inflammation, oxidative stress, and other cellular processes.
In cellular models, fenofibric acid has been shown to exert protective effects against oxidative stress and hypoxia. arvojournals.org For instance, in rat rod precursor and human Müller cells, fenofibric acid protected against cell death induced by oxidative stress and hypoxia in a PPARα-dependent manner. arvojournals.org This protection was associated with the upregulation of IκBα, an inhibitor of the pro-inflammatory NF-κB pathway, and the downregulation of NOX4, a source of reactive oxygen species. arvojournals.org
Animal models have been instrumental in demonstrating the broader therapeutic potential of fenofibrate. In mouse models of non-alcoholic steatohepatitis (NASH), fenofibrate treatment significantly decreased hepatic steatosis, inflammation, and fibrosis. frontiersin.org These beneficial effects are linked to the PPARα-mediated increase in fatty acid oxidation, which reduces the accumulation of lipids in the liver. nih.gov In a mouse model of diet-induced obesity, fenofibrate was found to modulate the gut microbiota, suggesting another potential mechanism through which it influences metabolism. nih.gov
Furthermore, fenofibrate has demonstrated vasoprotective properties in animal models. nih.gov Activation of PPARα can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is involved in the recruitment of inflammatory cells to the vascular wall. nih.gov In models of cardiac damage, fenofibrate has been shown to reduce inflammation, fibrosis, and apoptosis, thereby improving cardiac function. mdpi.comnih.gov These effects are attributed to the pleiotropic actions of PPARα activation, including the suppression of pro-inflammatory signaling pathways and the modulation of genes involved in tissue remodeling. nih.govmdpi.com
The neuroprotective effects of fenofibrate have also been investigated in animal models. In a mouse model of ischemic stroke, chronic fenofibrate treatment reduced the infarct volume, an effect that was absent in PPARα-deficient mice. nih.gov The proposed mechanisms for this neuroprotection include the anti-inflammatory and antioxidant properties of PPARα activation. nih.gov
| Biological Effect | Key Mechanism | Model System | Reference |
|---|---|---|---|
| Neuroprotection | PPARα-dependent upregulation of IκBα and downregulation of NOX4 | Rat rod precursor and human Müller cells | arvojournals.org |
| Anti-inflammatory | Inhibition of NF-κB signaling | Rat brain tissue | frontiersin.org |
| Hepatoprotective (in NASH) | Reduction of hepatic steatosis, inflammation, and fibrosis | Mouse models of NASH | frontiersin.org |
| Cardioprotective | Reduction of inflammation, fibrosis, and apoptosis; improvement of mitochondrial function | Mouse and rat models of cardiac damage | mdpi.comnih.gov |
| Vasoprotective | Inhibition of VCAM-1 expression | In vivo models | nih.gov |
Application of Choline Fenofibrate D6 in Isotope Dilution Mass Spectrometry for Quantitative Research
Enhancing Analytical Accuracy and Reproducibility in Complex Biological Samples
The use of Choline (B1196258) Fenofibrate-d6 as an internal standard in isotope dilution mass spectrometry significantly enhances the accuracy and reproducibility of fenofibric acid quantification in complex biological samples such as plasma and serum. Since Choline Fenofibrate (B1672516) is rapidly hydrolyzed to fenofibric acid in the body, analytical methods focus on the measurement of this active metabolite. Choline Fenofibrate-d6, which is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms, is added to the biological sample at a known concentration at the beginning of the analytical process.
This stable isotope-labeled internal standard co-elutes with the unlabeled fenofibric acid during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations that occur during sample preparation and analysis, such as extraction inefficiencies or fluctuations in instrument response, affect both compounds equally and are therefore canceled out. This ratiometric measurement leads to highly precise and accurate quantification.
Several studies have demonstrated the high degree of precision and accuracy achieved using deuterated fenofibric acid as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For instance, a validated bioanalytical method for fenofibric acid in human plasma using fenofibric acid-d6 as an internal standard reported intra- and inter-run imprecision to be below 2.5%, with inaccuracy within ±2.8%. rsc.org Another study determining the absolute oral bioavailability of choline fenofibrate in rats developed a UPLC-MS/MS method where the accuracy was within ±4.3% and the precision (intra- and inter-day coefficient of variation) was less than 11.3%. nih.gov
Table 1: Precision and Accuracy of Fenofibric Acid Quantification using a Deuterated Internal Standard
| Biological Matrix | Analytical Method | Analyte Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | LC-MS/MS | 0.150 - 20.383 | < 2.5 | < 2.5 | 97.2 - 102.8 | rsc.org |
| Rat Plasma | UPLC-MS/MS | 0.005 - 10 | < 11.3 | < 11.3 | 95.7 - 104.3 | nih.gov |
| Human Plasma | UPLC-MS/MS | 0.05 - 7.129 | < 9.3 | < 9.3 | Within ±9.3 | nih.gov |
Correction for Matrix Effects and Sample Preparation Variability in Research Bioanalysis
Biological matrices are inherently complex, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. This compound is instrumental in correcting for these matrix effects.
Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant ion suppression or enhancement. This ensures that the quantitative results are reliable and independent of the sample matrix.
Furthermore, variability during the multi-step sample preparation process, which often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction, can lead to analyte loss. As the deuterated internal standard is added at the outset, it undergoes the same procedural losses as the native analyte. Consequently, the ratio of the two remains unaffected, allowing for accurate quantification despite variations in sample recovery. Research has shown that analytical recoveries for fenofibric acid and its deuterated internal standard were consistently high, for example, 73.8–75.4% for fenofibric acid and 85.9% for the internal standard in one study, demonstrating the ability of the internal standard to track and correct for extraction variability. rsc.org
Table 2: Recovery and Matrix Effect Data from a Validated UPLC-MS/MS Method for Fenofibric Acid
| Parameter | Fenofibric Acid | This compound (Internal Standard) | Reference |
| Recovery (%) | 94.9 - 105.2 | Not explicitly stated, but method accuracy suggests comparable recovery | nih.gov |
| Matrix Effect | Within acceptable limits (not quantified) | Within acceptable limits (not quantified) | nih.gov |
| Recovery (%) | 73.8 - 75.4 | 85.9 | rsc.org |
Development of Reference Materials for Quantitative Research
Accurate and reliable quantitative analysis is underpinned by the availability of high-quality reference materials. In the context of Choline Fenofibrate research, this compound is essential for the development and certification of such materials. Certified reference materials (CRMs) are "gold standard" materials with a precisely known concentration of the analyte.
In the production of CRMs for fenofibric acid, isotope dilution mass spectrometry using this compound as the internal standard is a primary method for value assignment. The high precision and accuracy of IDMS allow for the characterization of the reference material with a low degree of uncertainty. These well-characterized reference materials are then used by other laboratories to calibrate their analytical instruments and validate their own measurement procedures.
By providing a means for accurate and traceable measurements, this compound contributes to the standardization of analytical methods for fenofibric acid across different studies and laboratories. This is particularly important in multi-center clinical trials and for regulatory submissions where consistency and comparability of data are paramount. The use of a stable isotope-labeled internal standard like this compound ensures that the quantitative data generated is robust, reliable, and can be confidently compared across different research settings.
Advanced Research Applications and Methodological Innovations with Deuterated Fenofibrates
Tracing Metabolic Flux and Pathway Analysis in Research
Deuterium-labeled compounds, such as Choline (B1196258) Fenofibrate-d6, are invaluable tracers in metabolic studies. By introducing a "heavy" isotopic label, researchers can track the transformation of the parent compound into its various metabolites within a biological system. Choline fenofibrate (B1672516) is a salt of fenofibric acid, which is the active metabolite of fenofibrate. nih.gov The primary metabolic pathway of fenofibrate involves its rapid conversion to fenofibric acid, which then undergoes further transformations. researchgate.net
In a research setting, Choline Fenofibrate-d6 can be administered to animal models, and its metabolic products can be identified and quantified using mass spectrometry-based techniques. The deuterium (B1214612) atoms act as a unique signature, allowing for the clear differentiation of drug-derived metabolites from endogenous molecules. This approach enables the precise mapping of metabolic pathways and the calculation of metabolic flux rates—the rate at which metabolites are processed through a particular pathway. For example, researchers can determine the rate of glucuronidation of fenofibric acid, a major metabolic route, by tracking the appearance of deuterated fenofibric acid glucuronide.
| Metabolic Pathway | Key Enzyme(s) | Application of Deuterated Tracer |
| Ester Hydrolysis | Esterases | Tracing the conversion of a fenofibrate prodrug to fenofibric acid-d6. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Quantifying the formation of fenofibric acid-d6 glucuronide. |
| Carbonyl Reduction | Carbonyl reductases | Following the reduction of the keto group on fenofibric acid-d6. |
This level of detailed metabolic information is crucial for understanding the compound's pharmacokinetics and for identifying potential species differences in metabolism, which is a critical consideration in preclinical drug development. researchgate.net
Investigation of Kinetic Isotope Effects in Enzyme Mechanism Studies (Non-Human)
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen bond is the rate-limiting step. nih.gov By comparing the reaction rates of the non-deuterated and deuterated versions of a substrate, researchers can gain insights into the mechanisms of enzyme-catalyzed reactions.
For instance, if the metabolism of fenofibric acid involves a rate-limiting oxidation step catalyzed by a cytochrome P450 enzyme, the deuterated compound, this compound, would be expected to be metabolized at a slower rate. The magnitude of the KIE can provide evidence for the specific hydrogen atom being abstracted and the nature of the transition state of the reaction.
| Enzyme System | Potential Rate-Limiting Step | Expected Outcome with Deuteration |
| Cytochrome P450 | C-H bond cleavage | Slower rate of metabolism (Normal KIE > 1) |
| Carbonyl Reductase | Hydride transfer to the carbonyl group | Slower rate of reduction |
It is important to note that the absence of a significant KIE does not necessarily rule out a particular mechanism, as other steps in the enzymatic cycle, such as substrate binding or product release, may be rate-limiting. mdpi.comnih.gov Nevertheless, KIE studies with compounds like this compound are a powerful tool for elucidating the intricate details of drug metabolism at the enzymatic level.
Development of Novel Research Formulations and Delivery Systems for Preclinical Evaluation
Fenofibrate and its active form, fenofibric acid, are poorly soluble in water, which can limit their absorption and bioavailability. semanticscholar.orgcardiologyres.orgnih.gov Researchers are continually exploring novel formulations to improve the delivery of these compounds in preclinical studies. These formulations can include micronized particles, nanoparticles, and amorphous solid dispersions. cardiologyres.orgnih.gov
Deuterated compounds like this compound can play a crucial role in the evaluation of these new delivery systems. By using the deuterated form, researchers can conduct pharmacokinetic studies in animal models to compare the absorption, distribution, metabolism, and excretion (ADME) of the novel formulation against a standard formulation. The use of a stable isotope-labeled internal standard is a common practice in bioanalytical methods to ensure accuracy and precision.
| Formulation Type | Key Feature | Role of Deuterated Compound in Evaluation |
| Nanoparticle Formulations | Increased surface area for dissolution | Comparative bioavailability studies against standard formulations. |
| Amorphous Solid Dispersions | Enhanced solubility of the amorphous drug | Assessing the in vivo performance and stability of the formulation. nih.gov |
| Controlled-Release Pellets | Modified release profile | Characterizing the absorption kinetics and duration of action. |
The choline salt of fenofibric acid itself represents an innovation to improve bioavailability, as it is more hydrophilic and can be taken without regard to meals. semanticscholar.orgnih.gov Studies comparing novel formulations of fenofibric acid to the choline fenofibrate commercial product have been conducted in animal models like beagle dogs. researchgate.net
Integration of Deuterated Compounds in Systems Biology and Multi-Omics Research in Animal Models
Systems biology aims to understand the complex interactions within a biological system by integrating data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Deuterated compounds can be integrated into these multi-omics studies in animal models to provide a more dynamic and comprehensive understanding of a drug's effects.
| Omics Platform | Data Generated | Integration with Deuterated Compound Data |
| Transcriptomics | Changes in gene expression (e.g., genes involved in fatty acid oxidation). | Correlating target engagement of fenofibric acid-d6 with downstream gene regulation. |
| Proteomics | Changes in protein abundance (e.g., enzymes in lipid metabolism). | Linking metabolite levels of this compound to alterations in the proteome. |
| Metabolomics | Global changes in endogenous metabolite levels. | Differentiating drug metabolites from endogenous metabolites and understanding the drug's impact on metabolic networks. |
This integrated approach allows researchers to build comprehensive models of the drug's mechanism of action and to identify potential biomarkers of efficacy. nih.govsemanticscholar.org
Future Directions and Emerging Research Opportunities
Advancements in Deuterium (B1214612) Labeling Synthesis for Complex Molecules
The synthesis of isotopically labeled compounds, particularly those with complex structures, is a continually evolving field. The demand for site-specific, efficient, and scalable deuteration methods is driven by the increasing use of these molecules in various scientific disciplines. researchgate.net Historically, deuterium labeling involved multi-step syntheses starting from commercially available deuterated precursors or direct exchange reactions using deuterated solvents like D₂O. clearsynth.comresearchgate.net While effective, these methods can be time-consuming and may lack regioselectivity for complex molecules.
Recent years have witnessed a surge in innovative synthetic strategies that offer greater precision and efficiency. nih.govacs.orgresearchgate.net These advancements are crucial for the synthesis of intricate molecules such as Choline (B1196258) Fenofibrate-d6.
Key Research Findings and Advancements:
Catalytic Hydrogen Isotope Exchange (HIE): Iridium-catalyzed C-H functionalization has emerged as a powerful tool for late-stage deuterium incorporation. researchgate.net This method allows for the direct replacement of hydrogen with deuterium atoms in complex organic molecules with high selectivity, which is a significant improvement over traditional acid/base-catalyzed exchanges. researchgate.net
Photocatalysis: Visible-light photocatalytic deuteration reactions are gaining attention as a mild and sustainable approach. researchgate.netrsc.org These methods can facilitate the deuteration of a broad range of substrates, including complex drug molecules and natural products, often at a late stage in the synthetic sequence. rsc.org
Enzymatic Synthesis: Biocatalysis, using purified enzymes, provides an alternative to traditional chemical synthesis, offering high enantioselectivity for installing deuterium at specific chiral centers. researchgate.net
Deuterated Reagents: The development and use of novel deuterated reagents, such as deuterated organometallic complexes, allow for more intricate and controlled deuterium incorporation into complex molecular scaffolds. simsonpharma.com
These evolving synthetic methodologies are not only expanding the toolkit for chemists but are also making complex deuterated molecules more accessible for research and development. researchgate.netnih.gov
Table 1: Modern Deuterium Labeling Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Catalytic HIE | Utilizes transition metal catalysts (e.g., Iridium) to activate C-H bonds for direct exchange with a deuterium source. researchgate.net | High regioselectivity, applicable to late-stage functionalization of complex molecules. researchgate.netacs.org |
| Photocatalysis | Employs visible light and a photocatalyst to generate reactive intermediates that incorporate deuterium. rsc.org | Mild reaction conditions, sustainable, good functional group tolerance. researchgate.netrsc.org |
| Enzymatic Synthesis | Uses enzymes to catalyze the selective incorporation of deuterium into specific molecular positions. researchgate.net | High stereoselectivity, environmentally friendly. researchgate.net |
| Deuterated Precursors | Involves carrying out reactions using starting materials that already contain deuterium atoms. simsonpharma.com | Straightforward for certain structures, predictable labeling patterns. simsonpharma.com |
Expanding the Role of Deuterated Compounds in Preclinical Drug Discovery and Development
Deuterated compounds like Choline Fenofibrate-d6 are becoming indispensable tools in preclinical drug discovery. clearsynth.compharmaffiliates.com Their primary utility stems from the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions. simsonpharma.comnih.govmusechem.comnih.gov This effect can lead to significant improvements in a drug candidate's pharmacokinetic profile. nih.goveurekalert.orguniupo.itresearchgate.netuniupo.itdntb.gov.ua
Detailed Research Applications:
Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. simsonpharma.comaquigenbio.com By tracking the fate of the deuterated molecule, researchers can identify metabolites more easily and understand the rates and mechanisms of drug breakdown. aquigenbio.com
Improving Metabolic Stability: Strategic deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism, particularly that mediated by cytochrome P450 (CYP) enzymes. researchgate.netscispace.com This can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance. pharmaffiliates.comresearchgate.netscispace.com
Modulating Pharmacokinetics: The KIE can alter a drug's pharmacokinetic properties, leading to increased bioavailability and more consistent plasma concentrations. researchgate.netsimsonpharma.comnih.govacs.orgdntb.gov.ua This allows for a more predictable therapeutic effect.
Reducing Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. By slowing down the metabolic pathway that produces these metabolites, deuteration can potentially lead to a safer drug profile. researchgate.netresearchgate.netscispace.com This is often referred to as "metabolic shunting," where the metabolism is redirected towards less harmful pathways. researchgate.netscispace.com
Internal Standards in Bioanalysis: Deuterated analogs are the gold standard for use as internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS). nih.govacs.orgpharmaffiliates.comclearsynth.com Their chemical similarity to the analyte ensures they behave similarly during sample preparation and analysis, correcting for variability and improving the accuracy and precision of measurements. clearsynth.comtexilajournal.com
The "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium, has led to the development of approved drugs with improved properties, highlighting the clinical relevance of this strategy. nih.govnih.gov
Table 2: Roles of Deuterated Compounds in Preclinical Research
| Application Area | Specific Role of Deuterated Compound | Benefit in Drug Development |
|---|---|---|
| Pharmacokinetics (ADME) | Tracer to study metabolic pathways. simsonpharma.com | Provides a clear understanding of how a drug is processed by the body. aquigenbio.com |
| Metabolic Stability | Slows the rate of metabolic breakdown (KIE). nih.govmusechem.com | Increases drug half-life and exposure, potentially improving efficacy. pharmaffiliates.comresearchgate.net |
| Toxicity Assessment | Reduces the formation of undesirable metabolites. researchgate.netresearchgate.net | Enhances the safety profile of a drug candidate. eurekalert.org |
| Bioanalytical Chemistry | Internal standard for quantitative mass spectrometry. pharmaffiliates.comtexilajournal.com | Ensures accurate and precise measurement of drug concentrations in biological samples. clearsynth.com |
Computational Modeling and Simulation of Deuterated Compound Behavior in Biological Systems
Computational modeling has become a powerful tool in modern drug discovery, and its application to deuterated compounds is a rapidly growing area of research. uu.nlduke.edupsu.edu These in silico methods allow researchers to predict and rationalize the effects of deuteration before undertaking complex and costly synthesis and in vitro/in vivo experiments.
Key Research Findings and Applications:
Predicting the Kinetic Isotope Effect (KIE): Computational tools can be used to model chemical reactions and predict the magnitude of the KIE for specific metabolic transformations. youtube.com This helps medicinal chemists to identify the optimal positions for deuterium substitution to achieve the desired effect on metabolic stability. nih.gov
Molecular Docking and Simulation: Molecular docking studies can predict how a deuterated compound will bind to its target enzyme, such as a CYP450 isoform. nih.gov These simulations can provide insights into whether deuteration will affect binding affinity and can help identify sites of metabolism. nih.gov
Guiding Synthetic Strategy: By predicting which positions on a molecule are most susceptible to metabolism and would benefit most from deuteration, computational models can guide the synthetic strategy, saving time and resources. nih.gov
Understanding Metabolic Switching: When metabolism at one site is slowed by deuteration, the body may compensate by increasing metabolism at other sites ("metabolic switching"). musechem.comscispace.com Computational models can help predict the likelihood of metabolic switching and identify the alternative metabolic pathways that may become more prominent. musechem.com
Integrating with Experimental Data: Computational models are most powerful when used in conjunction with experimental data. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) data can be used to guide and refine the computational modeling of protein-ligand interactions. acs.org
The integration of computational and experimental approaches provides a more comprehensive understanding of how deuterated compounds behave in biological systems, accelerating the design and development of improved therapeutics. uu.nl
Table 3: Computational Approaches for Studying Deuterated Compounds
| Computational Method | Application in Deuterated Compound Research | Research Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of bond energies and reaction barriers to predict the KIE. youtube.com | Quantitative estimation of the impact of deuteration on reaction rates. |
| Molecular Docking | Simulating the binding of a deuterated drug to metabolic enzymes (e.g., CYPs). nih.gov | Identification of key binding interactions and potential sites of metabolism. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of a deuterated drug in a biological environment. | Understanding conformational changes and interactions over time. |
| Pharmacokinetic Modeling | Simulating the ADME properties of a deuterated compound. | Prediction of in vivo pharmacokinetic profiles. |
Standardization of Bioanalytical Methods for Deuterated Analogs in Academic Research
The increasing use of deuterated compounds, particularly as internal standards in academic research, necessitates the development and standardization of robust bioanalytical methods. pharmaffiliates.com While stable isotopically labeled (SIL) internal standards are considered the best choice for quantitative LC-MS assays, their use is not without challenges. scispace.com
Challenges and Opportunities for Standardization:
Method Validation: There is a need for standardized guidelines for the validation of bioanalytical methods using deuterated standards in academic settings. This includes establishing criteria for linearity, accuracy, precision, selectivity, and stability. nih.govsimbecorion.com Regulatory agencies provide guidance for industry, but similar standards need to be consistently applied in academic research to ensure data quality and reproducibility. nih.govsimbecorion.com
Addressing Matrix Effects: Matrix effects, where components of a biological sample interfere with the ionization of the analyte, are a significant challenge in LC-MS/MS. myadlm.org While deuterated internal standards are intended to compensate for these effects, differential matrix effects can still occur, potentially due to slight differences in retention times between the analyte and the standard. myadlm.org Standardized protocols for evaluating and mitigating matrix effects are crucial.
Isotopic Purity and Crosstalk: The isotopic purity of the deuterated standard must be high to avoid "crosstalk," where the signal from the standard contributes to the signal of the analyte. Methods for assessing and correcting for isotopic contributions need to be standardized.
Cost and Accessibility: The cost and availability of high-purity deuterated standards can be a limitation for academic labs. simsonpharma.comscispace.com Efforts to develop more cost-effective synthesis methods and to promote the sharing of standards and protocols could help to address this issue. simsonpharma.com
Inter-laboratory Comparability: Standardization of methods is essential for ensuring that results from different laboratories can be reliably compared. texilajournal.com This is particularly important for collaborative research projects and for building a robust body of scientific knowledge.
The development of consensus guidelines and best practices for the use of deuterated analogs in academic bioanalysis would significantly enhance the reliability and impact of research in this field. texilajournal.comtandfonline.comdigitellinc.com
Table 4: Key Considerations for Bioanalytical Method Standardization
| Parameter | Importance for Deuterated Analogs | Standardization Goal |
|---|---|---|
| Selectivity | Ensuring the method can differentiate the analyte from its deuterated standard and other matrix components. | Develop protocols to test for and eliminate interference. |
| Accuracy & Precision | Verifying that the method provides true and reproducible results. clearsynth.com | Establish clear acceptance criteria based on international guidelines. texilajournal.com |
| Matrix Effect | Evaluating the influence of the biological matrix on analytical results. myadlm.org | Implement standardized experiments to assess and minimize matrix effects. |
| Stability | Assessing the stability of the analyte and deuterated standard under various storage and processing conditions. simbecorion.com | Define protocols for stability testing in relevant biological matrices. |
| Isotopic Purity | Confirming the purity of the deuterated standard to prevent analytical interference. | Standardize methods for purity assessment and correction for isotopic crosstalk. |
Q & A
Basic Research Questions
Q. How should researchers characterize the purity and structural integrity of Choline Fenofibrate-d6 in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify purity (>99%, as per deuterated standards) and confirm isotopic enrichment . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/²H NMR) is critical for verifying deuterium incorporation at specified positions and identifying impurities like 2-Chloro Fenofibric Acid or acyl-β-D-glucuronide derivatives . Ensure compliance with reproducibility guidelines by documenting instrument parameters and validation protocols .
Q. What are the key considerations for designing in vitro studies to assess PPARα activation by this compound?
- Methodological Answer :
- Dose-Response Curves : Use a range of concentrations (e.g., 1–100 μM) to determine EC50 values, accounting for potential solvent interference (e.g., DMSO ≤0.1%) .
- Control Groups : Include unlabeled Fenofibrate to compare deuterium effects on agonist activity.
- Assay Selection : Luciferase reporter assays in HepG2 cells or PPARα-transfected models are standard. Validate results with western blotting for downstream targets like ACOX1 .
Q. Which analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
- Methodological Answer :
- Extraction : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for serum/plasma samples.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for parent compound (m/z transitions specific to deuterated form) and major metabolites (e.g., Fenofibric Acid-d6) .
- Validation : Follow FDA bioanalytical guidelines for linearity, accuracy (±15%), and precision (CV <20%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro PPARα activation data and in vivo lipid-lowering efficacy of this compound?
- Methodological Answer :
- Confounding Variables : Assess bioavailability differences using pharmacokinetic studies (e.g., AUC, Cmax) in rodent models. Deuterium labeling may alter metabolic stability, requiring comparative studies with unlabeled analogs .
- Tissue-Specific Effects : Use chemical proteomics (e.g., thermal shift assays/CETSA) to evaluate target engagement in hepatic vs. adipose tissues .
- Data Reconciliation : Apply multivariate regression to correlate in vitro EC50 with in vivo triglyceride reduction, adjusting for covariates like protein binding .
Q. What advanced proteomic approaches can elucidate off-target effects of this compound in hepatic cells?
- Methodological Answer :
- Global Proteomics : Conduct label-free or TMT-based LC-MS/MS to identify differentially expressed proteins post-treatment. Prioritize pathways like β-oxidation or inflammatory cascades .
- Target Deconvolution : Combine affinity-based pulldown with SILAC (stable isotope labeling by amino acids in cell culture) to isolate and quantify binding partners .
- Network Analysis : Use STRING or Reactome to map interactomes and predict off-target mechanisms .
Q. How can deuterium labeling in this compound be optimized for metabolic stability studies without compromising pharmacological activity?
- Methodological Answer :
- Isotope Positioning : Prioritize deuterium substitution at metabolically labile sites (e.g., methyl groups) using synthetic chemistry guided by metabolic pathway analysis .
- In Vitro/In Vivo Correlation : Compare intrinsic clearance rates in human liver microsomes (HLM) for deuterated vs. non-deuterated analogs.
- Activity Retention : Validate PPARα binding via surface plasmon resonance (SPR) and functional assays to ensure EC50 remains within 30 μM ± 10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
